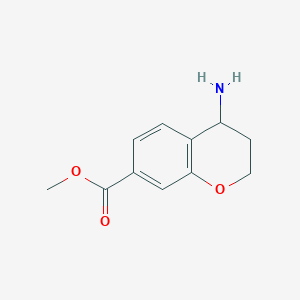

Methyl 4-aminochroman-7-carboxylate

Description

The Chroman Scaffold: Historical Context and Significance in Organic Chemistry

The chroman scaffold, a bicyclic ether consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a privileged structure in the realm of organic chemistry. nih.gov Its presence in a vast array of natural products, most notably flavonoids and tocopherols (B72186) (Vitamin E), has long cemented its importance. Historically, the exploration of chroman-based compounds has been a fertile ground for the discovery of molecules with diverse biological activities.

The inherent structural features of the chroman ring system, including its chirality at the C2 position in many derivatives and the electronic properties of the fused aromatic ring, have made it a versatile building block in synthetic chemistry. nih.gov Organic chemists have developed a multitude of synthetic strategies to access functionalized chroman derivatives, highlighting its role as a foundational element in the construction of complex molecular architectures.

The Aminochroman Class: Emerging Research Areas and Unexplored Potential

The introduction of an amino group to the chroman scaffold gives rise to the aminochroman class of compounds, which has seen a surge in research interest. This functional group dramatically influences the molecule's polarity, basicity, and potential for hydrogen bonding, thereby opening up new avenues for biological interactions.

Emerging research has demonstrated that aminochroman derivatives possess a wide spectrum of biological activities. Studies have explored their potential as anticancer agents, with some derivatives showing promising inhibitory effects on various cancer cell lines. nih.govnih.gov Furthermore, the antioxidant properties of certain aminochromans have been investigated, suggesting their potential utility in combating oxidative stress-related conditions. The development of non-selective acetyl-CoA carboxylase inhibitors based on the chroman framework further underscores the therapeutic potential of this class of compounds. nih.gov The exploration of 2-amino-4H-chromenes has also revealed their proapoptotic properties, making them interesting candidates for cancer chemotherapy. nih.gov

Scope and Research Imperatives for Methyl 4-Aminochroman-7-carboxylate Studies

While the broader classes of chromans and aminochromans have been the subject of extensive research, specific and detailed investigations into this compound are less prevalent in the current scientific literature. This presents both a challenge and a significant opportunity. The unique substitution pattern of this molecule—an amino group at a key position for potential biological interactions and a carboxylate group that can be further functionalized—suggests a rich field for future research.

The primary research imperative is the development of efficient and scalable synthetic routes to access this compound. Such methods would be instrumental in enabling more extensive studies of its properties and potential applications. Furthermore, a thorough characterization of its physicochemical properties and a detailed investigation of its reactivity are crucial next steps.

A key area of future exploration will be the systematic evaluation of its biological activity. Given the known activities of related aminochroman derivatives, it is plausible that this compound or its derivatives could exhibit interesting pharmacological profiles. Research into its potential as an intermediate in the synthesis of more complex, biologically active molecules is also a promising avenue. The ester functionality, for instance, provides a handle for the creation of amide libraries or other derivatives, expanding the chemical space for drug discovery.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 361370-01-6 |

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | methyl 4-amino-3,4-dihydro-2H-1-benzopyran-7-carboxylate |

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

methyl 4-amino-3,4-dihydro-2H-chromene-7-carboxylate |

InChI |

InChI=1S/C11H13NO3/c1-14-11(13)7-2-3-8-9(12)4-5-15-10(8)6-7/h2-3,6,9H,4-5,12H2,1H3 |

InChI Key |

MYTMBSZOIXTIDU-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(CCO2)N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(CCO2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 4 Aminochroman 7 Carboxylate

Strategies for the Construction of the Aminochroman Core

The synthesis of the chroman ring system, a key structural motif in a variety of biologically active compounds, has been the focus of significant research. The introduction of an amino group at the 4-position adds a critical functional handle for further molecular elaboration. This section details advanced synthetic strategies for constructing the 4-aminochroman core, with a focus on stereoselectivity and the use of modern synthetic techniques.

Stereoselective Synthesis of 4-Aminochroman Derivatives

The control of stereochemistry is paramount in the synthesis of bioactive molecules. For 4-aminochroman derivatives, stereoselective methods are crucial for obtaining specific isomers with desired biological activities.

One notable approach involves the stereoselective reduction of a precursor ketone. For instance, the reduction of (R,Z)-2,3-dihydro-3-hydroxythiochromen-4-one O-benzyl oxime with borohydride (B1222165) in THF has been reported to yield (3R,4R)-4-amino-3,4-dihydro-2H-thiochromen-3-ol with high stereoselectivity. researchgate.net This method highlights the potential for substrate-controlled diastereoselective reductions in establishing the relative stereochemistry of the amino and hydroxyl groups.

Another strategy employs chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. The use of N-tert-butanesulfinyl imines has proven effective in the stereoselective synthesis of various amino compounds. nih.gov The addition of functionalized organolithium reagents to these chiral imines allows for the diastereoselective formation of the C-N bond, thereby establishing the stereocenter at the 4-position of the chroman ring system. nih.gov The stereochemical outcome is often dictated by the configuration of the sulfinyl group, which directs the nucleophilic attack to one face of the imine. nih.gov

Furthermore, chemoenzymatic methods offer a powerful tool for obtaining enantiopure 4-aminochroman derivatives. Lipase-catalyzed kinetic acylation of N-protected cis-4-aminochroman-3-ol has been successfully employed to resolve racemic mixtures, with lipases from Pseudomonas cepacia and Candida antarctica B demonstrating excellent enantioselectivities. researchgate.netdocumentsdelivered.com This approach allows for the separation of enantiomers, providing access to optically pure starting materials for further synthetic transformations.

Radical Cyclization Approaches to Aminochroman Systems

Radical cyclizations provide a powerful and mild method for the construction of heterocyclic rings, including the chroman nucleus. princeton.edu These reactions often proceed under neutral conditions and are tolerant of a wide range of functional groups. princeton.edu

A key strategy involves the intramolecular cyclization of an aryl radical onto a tethered alkene. For the synthesis of aminochroman systems, this can be achieved by generating a radical on an ortho-alkoxyphenethyl amine derivative. The subsequent 6-endo-trig cyclization leads to the formation of the chroman ring with the amino group at the desired position.

One specific example is the synthesis of enantiomerically pure methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate starting from D- or L-serine. acs.orgnih.govresearchgate.net In this multi-step synthesis, the formation of the benzopyran (chroman) ring is accomplished through a radical cyclization step. acs.orgnih.govresearchgate.net This approach demonstrates the utility of radical chemistry in constructing complex, enantiopure heterocyclic systems from readily available chiral starting materials.

Metalloradical catalysis has emerged as a novel approach for radical cyclizations, offering new retrosynthetic possibilities. nih.gov This method utilizes metalloradical complexes to generate and control organic radicals, enabling enantioselective C-H alkylation for the construction of five-membered rings. nih.gov While not yet specifically reported for 4-aminochromans, this strategy holds promise for future applications in the stereoselective synthesis of this important scaffold.

Catalytic Asymmetric Synthesis for Enantiopure Isomers

The development of catalytic asymmetric methods for the synthesis of enantiopure compounds is a major goal in modern organic chemistry. nih.gov These methods offer the potential for highly efficient and atom-economical routes to chiral molecules.

For the synthesis of enantiopure 4-aminochroman derivatives, organocatalysis has emerged as a powerful tool. A highly stereoselective one-pot intramolecular Mannich reaction has been developed for the synthesis of 4-aminoisochromanones. organic-chemistry.org This reaction, catalyzed by a secondary amine, utilizes 2-oxopropyl-2-formylbenzoates and anilines as substrates to afford the desired products in good yields with excellent cis-stereoselectivities and high enantiomeric excess. organic-chemistry.org

Transition metal catalysis also plays a significant role in the asymmetric synthesis of chroman derivatives. Nickel-catalyzed asymmetric synthesis has been used to produce chiral chromans with quaternary allylic siloxanes. chemrxiv.org A P-chiral monophosphine ligand was found to be effective in generating tertiary allylic siloxanes bearing the chroman structure with excellent yields and enantioselectivities. chemrxiv.org

Furthermore, rhodium-catalyzed asymmetric isomerization of 4-iminocrotonates provides a convenient route to chiral building blocks that can be further elaborated into nitrogen-containing heterocycles. nih.gov This method utilizes a rhodium(I)/phosphoramidite complex to catalyze the intramolecular cyclization, affording products in good yields and high enantioselectivities. nih.gov While not a direct synthesis of 4-aminochromans, the resulting chiral synthons are valuable precursors for their synthesis. nih.gov

The table below summarizes some of the key catalytic systems and their performance in the asymmetric synthesis of chroman and related heterocyclic systems.

| Catalyst System | Reaction Type | Substrate Scope | Stereoselectivity | Reference |

| Tetrazole-substituted proline derivative | Intramolecular Mannich | 2-Oxopropyl-2-formylbenzoates and anilines | High yields (up to 85%), excellent dr (up to 99:1) and ee (up to 99%) | organic-chemistry.org |

| Ni/(R)-AntPhos | Asymmetric hydrosilylation | Quaternary allylic siloxanes | Excellent yields and enantioselectivities | chemrxiv.org |

| Rh(I)/Phosphoramidite | Asymmetric isomerization | 4-Iminocrotonates | Good yields and high enantioselectivities | nih.gov |

| Dihydrocuprein | Mannich-type addition | 3-Hydroxychromen-4-one and N-protected imines | 81-95% yield, up to 98% ee | researchgate.net |

Synthesis and Functionalization of the Carboxylate Moiety

The carboxylate group at the 7-position of the chroman ring is a key functional handle that allows for further derivatization and modulation of the molecule's properties. This section focuses on the methods for its introduction and transformation, particularly the formation of the methyl ester.

Esterification Reactions and Mechanistic Pathways

Esterification is a fundamental reaction in organic synthesis for the formation of esters from carboxylic acids and alcohols. The Fischer esterification is a classic acid-catalyzed reaction that proceeds via a nucleophilic acyl substitution mechanism. youtube.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used. youtube.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. youtube.comyoutube.com A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. youtube.com

In the context of complex molecules, such as those containing a chroman nucleus, milder esterification methods are often preferred to avoid side reactions. Ring-opening trans-esterification polymerization is a process where a cyclic ester (lactone) is opened by an alcohol initiator, leading to a chain reaction. libretexts.org While this is a polymerization technique, the underlying principle of transesterification, the exchange of the alcohol part of an ester, is relevant.

The mechanism of esterification can also involve the opening of an oxirane ring by a carboxylic acid. researchgate.net This reaction is particularly relevant when the substrate contains an epoxide functionality. The addition of the carboxylic acid to the oxirane ring results in the formation of a hydroxy ester. researchgate.net

Optimized Conditions for Methyl Ester Formation

The optimization of reaction conditions is crucial for achieving high yields and selectivity in esterification reactions. Factors such as the choice of catalyst, solvent, temperature, and reaction time can significantly impact the outcome.

For the synthesis of methyl esters, methanol (B129727) is used as the reagent. In cases where the starting material is a carboxylic acid, an acid catalyst such as sulfuric acid or hydrochloric acid is typically employed. youtube.com The reaction conditions for the epoxidation of methyl esters have been studied, where a mixture of formic acid and hydrogen peroxide is used. mdpi.com While this is not a direct esterification, the study highlights the reaction conditions that methyl esters can tolerate.

In the synthesis of dihydrobenzofuran neolignans, the optimization of silver(I)-promoted oxidative coupling of methyl esters was investigated. scielo.brchemrxiv.org While the primary reaction is an oxidative coupling, the study provides insights into the stability and reactivity of methyl esters under various conditions. Acetonitrile was found to be a suitable solvent, and the reaction time could be significantly reduced without compromising the yield. scielo.brchemrxiv.org

The following table summarizes optimized conditions for reactions involving methyl esters, which can inform the choice of conditions for the esterification to form Methyl 4-aminochroman-7-carboxylate.

| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Temperature | Time | Key Findings | Reference |

| Fischer Esterification | Carboxylic Acid, Methanol | Acid (e.g., H₂SO₄) | Excess Methanol | Reflux | Varies | Reversible reaction, driven by excess alcohol. | youtube.com |

| Epoxidation | Methyl Esters | Formic Acid, H₂O₂ | - | 60 °C | 24 h | Demonstrates stability of methyl ester under oxidative conditions. | mdpi.com |

| Oxidative Coupling | Methyl p-coumarate | Ag₂O | Acetonitrile | Reflux | 4 h | Acetonitrile is an effective solvent; optimized time reduces side reactions. | scielo.brchemrxiv.org |

| Isomerization | Methyl Oleate | Zeolite Catalyst | - | 200-300 °C | Varies | Investigates the stability and isomerization of unsaturated methyl esters at high temperatures. | researchgate.net |

Nucleophilic Acyl Substitution Reactions in Carboxylate Synthesis

The synthesis of this compound and its derivatives often involves nucleophilic acyl substitution reactions. byjus.commasterorganicchemistry.com This class of reactions is fundamental in organic chemistry for the interconversion of carboxylic acid derivatives. chadsprep.comunizin.org In the context of this compound, the ester group can be synthesized or modified through the reaction of a corresponding acyl halide or anhydride (B1165640) with methanol, or by transesterification. The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate. byjus.commasterorganicchemistry.comunizin.org Under basic conditions, a nucleophile attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate which then expels a leaving group. byjus.com In acidic conditions, the carbonyl group is first protonated, which activates it towards attack by a weaker nucleophile. byjus.com

The reactivity of the carboxylic acid derivative is a key factor in these transformations. Acid halides are generally more reactive than anhydrides, which are in turn more reactive than esters and amides. chadsprep.com This reactivity trend allows for the conversion of more reactive derivatives into less reactive ones. chadsprep.com For instance, a 7-carboxy-4-aminochroman could be converted to its methyl ester by first forming the acid chloride followed by reaction with methanol.

One common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Another approach is to use a coupling agent, such as a carbodiimide, to activate the carboxylic acid for reaction with the alcohol.

The following table provides a summary of common reagents used in nucleophilic acyl substitution for the synthesis of esters.

| Reagent Type | Specific Example | Purpose |

| Acid Halide | Thionyl chloride (SOCl₂) | Converts carboxylic acid to acid chloride |

| Acid Anhydride | Acetic anhydride | Can be used for acylation reactions |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Facilitates ester formation from a carboxylic acid and an alcohol |

| Acid Catalyst | Sulfuric acid (H₂SO₄) | Used in Fischer esterification |

Derivatization of the Amino Functionality

The primary amino group at the 4-position of this compound is a versatile handle for a wide range of chemical modifications, allowing for the introduction of diverse substituents and the exploration of their synthetic implications. researchgate.netnih.gov

Chemical Modifications and Transformation Pathways of the Amino Group

The nucleophilic nature of the amino group allows it to react with various electrophiles. researchgate.net Common transformations include acylation, alkylation, and sulfonylation.

Acylation: The amino group readily reacts with acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. researchgate.net This is a widely used method to introduce a variety of acyl groups, thereby modifying the steric and electronic properties of the molecule.

Alkylation: Reductive amination is a common method for the alkylation of primary amines. researchgate.netnih.gov This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation introduces a sulfonyl group, which can act as a hydrogen bond donor and acceptor.

Introduction of Diverse Substituents and Their Synthetic Implications

The ability to introduce a wide array of substituents onto the amino group has significant implications for the synthesis of complex molecules and for creating libraries of compounds for biological screening. nih.gov The choice of substituent can influence the molecule's polarity, lipophilicity, and conformational flexibility.

The following table illustrates some examples of substituents that can be introduced and the reagents commonly used.

| Substituent Type | Reagent | Resulting Functional Group |

| Acetyl | Acetic anhydride or Acetyl chloride | Acetamide |

| Benzyl | Benzaldehyde (followed by reduction) | Benzylamine |

| Tosyl | p-Toluenesulfonyl chloride | Tosylamide |

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Boc-protected amine |

Multicomponent Reactions and Convergent Synthesis Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. nih.govnih.gov These reactions are highly atom-economical and can rapidly generate molecular complexity. rsc.org While specific MCRs involving this compound are not extensively documented in the provided search results, the chroman scaffold itself is a viable component in such reactions. nih.govnih.gov For instance, chroman derivatives can be synthesized through cascade radical cyclizations. sci-hub.se

A convergent synthesis strategy involves the independent synthesis of different fragments of a target molecule, which are then coupled together in the later stages of the synthesis. beilstein-journals.org This approach is often more efficient for the synthesis of complex molecules than a linear synthesis. For this compound derivatives, a convergent approach could involve the synthesis of a functionalized chroman core and a separate side chain, which are then linked via one of the reactions described in the derivatization sections.

Post-Synthetic Modifications and Functional Group Interconversions

Post-synthetic modification refers to the chemical transformation of a functional group in a molecule after its initial synthesis. nih.govrsc.org This is a key strategy for diversifying a core scaffold like this compound. Both the amino and the carboxylate functionalities are amenable to a variety of post-synthetic modifications.

Functional group interconversions (FGIs) are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. vanderbilt.eduub.edusolubilityofthings.com

Reduction of the Ester: The methyl ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk This alcohol can then be further functionalized.

Hydrolysis of the Ester: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. masterorganicchemistry.com This carboxylic acid can then be used in amide coupling reactions or other transformations.

Conversion of the Amine: The primary amine can be converted to other nitrogen-containing functional groups. For example, it can be diazotized and then substituted with various nucleophiles (Sandmeyer reaction), although this might be challenging in the context of the chroman ring system.

The following table summarizes some key functional group interconversions relevant to this compound.

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Methyl Ester | LiAlH₄ | Primary Alcohol |

| Methyl Ester | NaOH, H₂O then H₃O⁺ | Carboxylic Acid |

| Primary Amine | NaNO₂, HCl | Diazonium Salt (intermediate) |

| Primary Alcohol | PCC or Swern Oxidation | Aldehyde |

Advanced Spectroscopic Analysis and Structural Elucidation of Methyl 4 Aminochroman 7 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectral Assignments and Interpretation

A detailed analysis would necessitate published ¹H and ¹³C NMR spectra. This would allow for the assignment of chemical shifts (δ) and coupling constants (J) for each unique proton and carbon atom in the molecule. Such data is fundamental for confirming the molecular structure. Without access to these spectra, no credible interpretation can be offered.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning the stereochemistry at the C4 chiral center and determining the conformational preferences of the dihydropyran ring. No studies employing these advanced NMR techniques for Methyl 4-aminochroman-7-carboxylate have been identified.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

While the molecular weight of this compound is known (C₁₁H₁₃NO₃, 207.23 g/mol ), a detailed mass spectrometric analysis would involve identifying the molecular ion peak (M+) and characterizing its fragmentation pattern under specific ionization conditions (e.g., Electron Ionization). This fragmentation data provides crucial structural information, but no such experimental spectra are publicly available.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectra are used to identify the characteristic vibrational frequencies of the functional groups within the molecule, such as the N-H stretches of the amine, the C=O stretch of the ester, and various vibrations of the aromatic and chroman ring systems. While general frequency ranges for these groups are known, a specific analysis requires experimental spectra for this compound, which are not available.

Single-Crystal X-Ray Diffraction (SC-XRD) Analysis

Determination of Molecular and Crystal Structures

The definitive method for determining the three-dimensional arrangement of atoms is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsional angles, as well as define the crystal system, space group, and unit cell dimensions. An SC-XRD study would also unequivocally establish the solid-state conformation and intermolecular interactions, such as hydrogen bonding. A search for crystallographic data for this compound in databases like the Cambridge Structural Database (CSD) did not yield any results.

Analysis of Conformational Isomers and Polymorphic Forms

No published studies were found that specifically analyze the conformational isomers or identify different polymorphic forms of this compound. Therefore, no data on the relative energies of conformers or the conditions under which different polymorphs might crystallize can be provided.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen-π Interactions)

There is no specific research detailing the intermolecular interactions present in the crystalline structure of this compound. Consequently, information on hydrogen bonding networks or other significant non-covalent interactions, such as halogen-π interactions, for this compound is not available.

Tautomeric Form Determination and Crystallographic Evidence

No crystallographic data for this compound has been reported in the surveyed literature. As a result, there is no experimental evidence to determine its preferred tautomeric form in the solid state.

Theoretical and Computational Chemistry Investigations of Methyl 4 Aminochroman 7 Carboxylate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 4-aminochroman-7-carboxylate, DFT studies are crucial for predicting its geometry, electronic properties, and reactivity.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule. For this compound, this process identifies the most stable three-dimensional structure. The conformational landscape refers to the different spatial arrangements of the molecule (conformers) and their relative energies.

Table 1: Representative Optimized Geometric Parameters for a Chroman Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.53 | ||

| O1-C2 | 1.44 | ||

| C4-N | 1.46 | ||

| C7-C(O)O | 1.49 | ||

| O1-C2-C3 | 112.5 | ||

| C3-C4-N | 110.8 | ||

| H-N-H | 109.5 | ||

| C3-C4-C4a-C5 | 178.9 | ||

| C6-C7-C(O)-O | -175.3 |

Note: This table is illustrative and based on general parameters for similar structures. Actual values for this compound would require specific DFT calculations.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the electronic character and reactivity of a molecule. nih.govresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich amino group and the aromatic ring, while the LUMO may be centered on the electron-withdrawing carboxylate group. DFT calculations can provide precise energy values for these orbitals. researchgate.net

Table 2: Illustrative HOMO-LUMO Energies and Gap

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These are example values. Precise energies are determined through specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.deresearchgate.netresearchgate.net It is invaluable for predicting how a molecule will interact with other charged species, such as receptors or substrates. uni-muenchen.de The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylate group and the nitrogen atom of the amino group, indicating these are sites for hydrogen bonding and electrophilic interactions. researchgate.net Positive potential would be expected around the hydrogen atoms of the amino group and potentially on the aromatic ring.

Population Analyses (Mulliken, Natural)

Population analysis methods, such as Mulliken and Natural Population Analysis (NPA), are used to assign partial atomic charges to the atoms within a molecule. researchgate.net This provides a quantitative measure of the electron distribution and helps to understand the molecule's polarity and reactive sites.

Mulliken population analysis is a straightforward method based on the basis functions used in the calculation. researchgate.net Natural Population Analysis, derived from Natural Bond Orbital (NBO) theory, provides a more robust and less basis-set-dependent description of the atomic charges and orbital interactions. These analyses can reveal the extent of charge transfer between different functional groups within this compound, further elucidating its electronic properties.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. mdpi.comfrontiersin.org By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational flexibility, solvation properties, and interactions of this compound in a simulated environment, such as in water or a lipid bilayer. nih.govresearchgate.net

MD simulations can reveal how the molecule moves, vibrates, and interacts with its surroundings. frontiersin.org This is particularly useful for understanding how the molecule might behave in a biological context, such as its ability to cross cell membranes or bind to a protein. The simulations can also provide insights into the stability of different conformers and the transitions between them. nih.gov

Molecular Docking Studies for Interaction with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.govfrontiersin.orgresearchgate.net It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a protein target. nih.govnih.gov

The process involves placing the ligand (this compound) into the binding site of a receptor and calculating the binding affinity, often expressed as a docking score. nih.gov This score estimates the strength of the interaction. Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. frontiersin.org For example, the amino and carboxylate groups of this compound could form crucial hydrogen bonds with amino acid residues in a protein's active site. mdpi.comresearchgate.net

Table 3: Example Molecular Docking Results for a Ligand with a Target Protein

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.5 | Arg134, Glu170, Val57 |

| Cyclooxygenase-2 | -7.9 | Tyr385, Ser530, Arg120 |

| Estrogen Receptor Alpha | -9.2 | Glu353, Arg394, His524 |

Note: This table is for illustrative purposes. The actual target proteins and docking scores for this compound would depend on its specific biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is pivotal in modern drug discovery and materials science for predicting the activity of new chemical entities, thereby optimizing lead compounds and reducing the need for extensive experimental screening. nih.gov

While specific QSAR models for this compound are not extensively documented in public literature, the development of such models can be inferred from studies on analogous chroman and chromone (B188151) derivatives. mdpi.comjournalcra.com Researchers have successfully built predictive QSAR models for various biological activities, including antioxidant, antifungal, and enzyme inhibition properties of these scaffolds. mdpi.comfrontiersin.org

The process typically involves compiling a dataset of structurally related compounds with known activities. For instance, a study on chromone derivatives evaluated their antioxidant activities to develop 2D and 3D-QSAR models. mdpi.comjournalcra.com These models are constructed using statistical regression methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). frontiersin.org

The robustness and predictive power of these models are rigorously evaluated using internal and external validation techniques. frontiersin.org Key statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (q² or Q²), and predictive R² (R²pred) are used to assess the model's quality. frontiersin.orgnih.gov For example, a 3D-QSAR study on chromone derivatives as MAO inhibitors reported a model with an R² of 0.9064 and a Q² of 0.8239, indicating a strong predictive capability. nih.gov Similarly, a 2D-QSAR model for fungicidal 3-iodochromone derivatives yielded an R² of 0.943 and a q² of 0.911. frontiersin.org

These established methodologies for analogous structures provide a clear framework for developing predictive QSAR models for this compound and its derivatives, enabling the prediction of their biological activities based on structural modifications.

Table 1: Examples of QSAR Models for Chroman/Chromone Analogs

| Model Type | Analog Series | Target Activity | Statistical Method | Key Findings | Reference |

| 3D-QSAR | Chromone Derivatives | MAO Inhibition | Pharmacophore Modeling | R² = 0.9064, Q² = 0.8239 | nih.gov |

| 2D-QSAR | 3-Iodochromone Derivatives | Fungicidal | MLR, PCR, PLS | Best model (MLR) had r² = 0.943, q² = 0.911 | frontiersin.org |

| 3D-QSAR | Chromone Derivatives | Antioxidant (DPPH scavenging) | Molecular Field Analysis (MFA) | r² = 0.868, r²cv = 0.771 | mdpi.com |

| 2D-QSAR | Chromone Derivatives | Antioxidant | Multiple Regression | R² = 0.8637 | journalcra.comjournalcra.com |

This table is interactive. You can sort and filter the data.

The formulation of a Structure-Activity Relationship (SAR) model is fundamentally dependent on the choice of molecular descriptors. researchgate.net These descriptors are numerical values that encode different aspects of a molecule's structure and properties. nih.gov For chroman and chromone analogs, a wide array of theoretical descriptors are employed, which can be broadly categorized. researchgate.netdergipark.org.tr

Physicochemical Descriptors: These relate to the bulk properties of the molecule. A key descriptor in this class is the octanol-water partition coefficient (logP), which measures hydrophobicity. dergipark.org.tr Molar refractivity (MR) is another important descriptor related to molecular volume and polarizability. dergipark.org.tr

Electronic Descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule. dergipark.org.tr Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and atomic charges. dergipark.org.tr These are crucial for understanding interactions involving charge transfer or electrostatic forces.

Quantum Chemical Descriptors: This is a broad category that often overlaps with electronic descriptors and includes parameters like molecular hardness, softness, chemical potential, and electrophilicity index. dergipark.org.tr A study on 3-iodochromone derivatives identified descriptors like DeltaEpsilonC, T_2_Cl_6, and ZCompDipole as major influencers of fungicidal activity. frontiersin.org

The selection of the most relevant descriptors is a critical step in QSAR model development, often achieved through statistical techniques that identify the descriptors with the highest correlation to the biological activity while minimizing inter-correlation. nih.gov

Table 2: Common Theoretical Descriptors in SAR of Chroman Analogs

| Descriptor Category | Specific Descriptor | Information Encoded | Relevance in SAR | Reference |

| Topological | Randic Indices (mχ) | Molecular branching and connectivity | Correlates with molecular size and shape | journalcra.com |

| Physicochemical | logP | Hydrophobicity | Governs membrane permeability and transport | dergipark.org.tr |

| Physicochemical | Molar Refractivity (MR) | Molecular volume and polarizability | Relates to ligand-receptor binding | dergipark.org.tr |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability | Important for charge-transfer interactions | dergipark.org.tr |

| Electronic | Dipole Moment | Molecular polarity | Influences electrostatic interactions | dergipark.org.tr |

| Quantum Chemical | Molecular Hardness/Softness | Resistance to change in electron distribution | Relates to chemical reactivity and stability | dergipark.org.tr |

This table is interactive. You can sort and filter the data.

Prediction of Spectroscopic Data (Theoretical NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. nih.govglobalresearchonline.net For this compound, theoretical spectra can be calculated using well-established quantum chemical methods.

The standard approach begins with geometry optimization of the molecule's ground state, typically using Density Functional Theory (DFT) with a suitable functional and basis set, such as B3LYP/6-311++G(d,p). nih.govnih.gov

IR and Raman Spectra: Following optimization, harmonic vibrational frequencies are calculated. globalresearchonline.net These theoretical frequencies correspond to the vibrational modes of the molecule, which are observed in Infrared (IR) and Raman spectroscopy. nih.gov The calculated wavenumbers are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra. nih.gov

NMR Spectra: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is commonly performed using the Gauge-Invariant Atomic Orbital (GIAO) method. nih.govglobalresearchonline.net The calculated chemical shifts are typically referenced against a standard compound like Tetramethylsilane (TMS) to allow for direct comparison with experimental results.

UV-Vis Spectra: The electronic absorption properties are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the Ultraviolet-Visible (UV-Vis) spectrum. rsc.org These calculations can help assign electronic transitions, such as π→π* or n→π*. globalresearchonline.net

Table 3: Computational Methods for Spectroscopic Prediction

| Spectroscopy | Computational Method | Information Obtained | Typical Basis Set | Reference |

| Infrared (IR) | DFT (Frequency Calculation) | Vibrational frequencies and intensities | B3LYP/6-311++G(d,p) | nih.govnih.gov |

| NMR | GIAO (Gauge-Invariant Atomic Orbital) | ¹H and ¹³C chemical shifts | B3LYP/6-311++G(d,p) | nih.govglobalresearchonline.net |

| UV-Vis | TD-DFT (Time-Dependent DFT) | Excitation energies (λmax), oscillator strengths | B3LYP/6-311++G(d,p) | nih.govrsc.org |

This table is interactive. You can sort and filter the data.

Analysis of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied intense electromagnetic field, such as that from a laser. youtube.comyoutube.com This property is crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. youtube.comnih.gov Organic molecules with extended π-conjugated systems and intramolecular charge transfer (ICT) characteristics, from an electron-donating group to an electron-accepting group, often exhibit significant NLO properties. nih.gov

The NLO properties of a molecule like this compound, which contains both electron-donating (amino) and electron-accepting (carboxylate) groups attached to a π-system, can be investigated computationally. The key parameters that define a molecule's NLO response are its polarizability (α) and its first (β) and second (γ) hyperpolarizabilities. rsc.org

These properties are typically calculated using DFT methods. nih.govrsc.org The calculations provide values for:

First Hyperpolarizability (βtot): Related to the second-order NLO response, such as second-harmonic generation (SHG). youtube.com

Second Hyperpolarizability (γtot): Related to the third-order NLO response. rsc.org

Studies on analogous chromene derivatives have shown that these compounds can possess distinct NLO properties. nih.govrsc.org For instance, a computational study on coumarin-based pyrano-chromene derivatives calculated the average polarizability (<α>) and second hyperpolarizability (γ) to be 6.77005 × 10⁻²³ esu and 0.145 × 10⁴ esu, respectively, for one of the derivatives. rsc.org Analysis of the Frontier Molecular Orbitals (FMOs), specifically a small HOMO-LUMO gap, is often correlated with enhanced NLO activity, as it indicates higher polarizability. rsc.org

Table 4: Key Parameters in NLO Analysis

| Parameter | Symbol | Description | Importance | Reference |

| Average Polarizability | <α> | Measure of the linear response of the molecular electron cloud to an electric field. | Foundation for NLO effects. | nih.govrsc.org |

| First Hyperpolarizability | β | Measure of the second-order nonlinear response; governs effects like SHG. | Key indicator for second-order NLO materials. | youtube.com |

| Second Hyperpolarizability | γ | Measure of the third-order nonlinear response. | Relevant for third-order NLO applications. | rsc.org |

| HOMO-LUMO Energy Gap | E_gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap often correlates with higher polarizability and enhanced NLO properties. | rsc.org |

This table is interactive. You can sort and filter the data.

Structure Activity Relationship Sar Studies and Mechanistic Insights for Methyl 4 Aminochroman 7 Carboxylate and Its Derivatives

Elucidation of Structural Determinants Governing Biological Activities

The biological profile of the 4-aminochroman scaffold is intrinsically linked to the nature and position of its chemical substituents. Structure-activity relationship (SAR) studies on analogous heterocyclic systems, such as 4-aminoquinolines and 4-aminoquinazolines, provide a predictive framework for understanding the determinants of activity in chroman derivatives. nih.govyoutube.com

Key structural features essential for the biological activity of this class of compounds include:

The 4-Amino Group: The amino group at the 4-position is a critical pharmacophoric element. youtube.com Its presence and the nature of its substitution are often essential for potent biological activity. In many related series, this amine serves as a key interaction point with biological targets. youtube.com

The 7-Position Substituent: The substituent at the 7-position of the chroman ring plays a crucial role in modulating potency and selectivity. In analogous 4-aminoquinoline (B48711) antimalarials, an electron-withdrawing group at this position, such as a chlorine atom, is essential for high potency. youtube.comnih.gov This is because the electron-withdrawing capacity of the group influences the electronic properties of the entire ring system and its interaction with targets. nih.gov For methyl 4-aminochroman-7-carboxylate, the methyl carboxylate group acts as such an electron-withdrawing entity.

The Chroman Ring System: The chroman nucleus itself serves as a rigid scaffold that orients the key interacting groups (the 4-amino and 7-carboxylate functions) in a specific three-dimensional arrangement for optimal receptor binding.

Research on structurally related 7-(substituted)-aminomethyl-4-quinolone-3-carboxylic acids has shown that modifications at the 7-position can yield compounds with high potency against various pathogens. nih.gov Similarly, studies on 4-aminoquinazoline derivatives, which are also kinase inhibitors, have demonstrated that the 4-aminoquinazoline core is a vital pharmacophore whose applications are widespread in medicinal chemistry. nih.gov

| Position on Scaffold | Substituent Type | Observed Influence on Activity (in Analogous Systems) | Reference |

|---|---|---|---|

| Position 4 | Amino Group | Essential for activity; serves as a key interaction point. | youtube.com |

| Position 7 | Electron-Withdrawing Group (e.g., -Cl, -CF₃, -COOR) | Generally essential for high potency; influences electronic properties and binding affinity. | youtube.comnih.gov |

| Position 7 | Substituted Aminomethyl | Can lead to high potency, particularly against Gram-positive organisms. | nih.gov |

| Side Chain at 4-Amino | Dialkylamino Alkyl Chain | Often essential for optimal activity in antimalarial 4-aminoquinolines. | youtube.com |

Bioisosteric Replacements and Their Influence on Molecular Recognition

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design and modification of compounds to improve their pharmacological and pharmacokinetic properties. researchgate.net A bioisostere is a functional group or molecule that shares similar physical or chemical properties with another, allowing it to produce broadly similar biological effects. cambridgemedchemconsulting.com This strategy is employed to enhance potency, increase selectivity, reduce toxicity, and improve metabolic stability. drughunter.comnih.gov

In the context of this compound, several bioisosteric replacements could be considered to modulate its activity:

Carboxylic Acid Ester/Carboxylic Acid Bioisosteres: The methyl carboxylate group at the 7-position is a key feature. A common bioisosteric replacement for a carboxylic acid (which would be formed upon hydrolysis of the ester) is a tetrazole ring. nih.gov Tetrazoles are often more lipophilic than the corresponding carboxylic acids, which can improve oral bioavailability while maintaining the necessary acidic character for target interaction. drughunter.com In the development of angiotensin II receptor antagonists, replacing a carboxylic acid with a tetrazole moiety led to a tenfold increase in potency. nih.gov

Amide Bond Bioisosteres: The core chroman structure contains an ether linkage. However, in designing derivatives, amide bonds are frequently incorporated. Bioisosteric replacement of an amide bond with a stable heterocycle like a 1,2,4-oxadiazole (B8745197) or a 1,3,4-oxadiazole (B1194373) is a common strategy to improve metabolic stability. nih.gov These heterocycles can mimic the planarity and dipole moment of the amide bond. nih.gov

Ring Bioisosteres: The oxygen atom in the chroman ring could potentially be replaced with other heteroatoms. For instance, replacing the oxygen with sulfur to create a thiochroman (B1618051) scaffold is a known bioisosteric modification that can alter electronic properties and biological activity. researchgate.netresearchgate.net

| Original Functional Group | Common Bioisosteric Replacement(s) | Potential Influence | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide | Enhance potency, improve metabolic stability and lipophilicity. | nih.govnih.gov |

| Ester (-COOR) | 5-oxo-1,2,4-oxadiazole | Increase lipophilicity and oral bioavailability. | drughunter.com |

| Amide (-CONH-) | 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, 1,2,3-Triazole | Improve metabolic stability and bioavailability. | nih.gov |

| Phenyl Ring | Pyridyl, Thiophene | Alter hydrogen bonding capacity, polarity, and metabolism. | cambridgemedchemconsulting.com |

| Ring Oxygen (-O-) | Sulfur (-S-), Methylene (-CH₂-) | Modify ring pucker, electronic distribution, and lipophilicity. | researchgate.net |

Ligand Conformation and Binding Mode Analysis via Computational Methods

Computational chemistry, particularly molecular docking, provides invaluable insights into how ligands like this compound and its derivatives interact with their biological targets at an atomic level. nih.gov These methods predict the preferred conformation of the ligand when bound to a receptor's active site and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. kg.ac.rs

Studies on related 4-aminocoumarin (B1268506) derivatives have successfully used molecular docking to screen compounds against various protein targets. nih.gov The results of such analyses typically include a docking score, which estimates the binding affinity, and a detailed view of the binding pose. nih.gov For instance, docking studies on 4,7-dihydroxycoumarin (B595064) derivatives revealed that their binding energy is largely driven by conventional hydrogen bonds with amino acid residues in the target's active site. kg.ac.rs

This computational approach allows for the rationalization of observed SAR data. For example, if a particularly active derivative forms a specific hydrogen bond that a less active derivative cannot, it provides a clear hypothesis for the difference in potency. This information is crucial for designing next-generation compounds with improved affinity and selectivity.

| Compound Class | Computational Method | Key Findings | Reference |

|---|---|---|---|

| 4-Aminocoumarin Derivatives | Molecular Docking | Identified key interactions in the active sites of bacterial and fungal protein targets. Docking scores correlated with biological activity. | nih.gov |

| 4,7-dihydroxycoumarin Derivatives | Molecular Docking | Binding with epidermal growth factor receptors (EGFR) is primarily stabilized by conventional hydrogen bonds. | kg.ac.rs |

| 4-Aminoquinazoline Derivatives | Molecular Modeling | Clarified structural factors contributing to high affinity and selectivity for the ORL1 receptor. | nih.gov |

| Thiochroman-4-one Derivatives | Molecular Docking | Affinity energy bonding was calculated to understand interactions with leishmanial targets. | researchgate.net |

Theoretical Frameworks for Molecular Mechanism of Action Studies

Beyond predictive docking, theoretical frameworks like Density Functional Theory (DFT) offer a deeper understanding of the intrinsic electronic properties of a molecule, which ultimately govern its reactivity and mechanism of action. researchgate.net DFT calculations can be used to determine molecular geometry, vibrational frequencies (IR spectra), and NMR chemical shifts, and the results can be correlated with experimental data to validate the computational model. researchgate.net

A theoretical investigation of 4-aminocoumarin, a close structural analog, revealed that the amino group of the compound is a very weak nucleophile. researchgate.net This finding, supported by both experimental and theoretical data, helps explain the chemical reactivity of the scaffold. researchgate.net

Furthermore, theoretical calculations can shed light on the mechanism by which substituents exert their electronic effects. For example, the Hammett constant is a physical parameter that quantifies the electron-donating or electron-withdrawing capacity of a substituent on an aromatic ring. nih.gov In 4-aminoquinoline derivatives, a clear correlation was found between the Hammett constant of the 7-substituent, the compound's ability to inhibit β-hematin formation, and its antiplasmodial activity. nih.gov This provides a theoretical basis for the long-observed empirical rule that electron-withdrawing groups at the 7-position are beneficial for activity. Such a framework is directly applicable to understanding the role of the 7-carboxylate group in this compound. The 4-aminoquinazoline core is recognized as a significant pharmacophore in the development of kinase inhibitors, which are used in targeted cancer therapies. nih.gov

Research Applications and Future Directions in Chemical Science for Methyl 4 Aminochroman 7 Carboxylate

Role as a Key Chemical Intermediate in Advanced Organic Synthesis

Methyl 4-aminochroman-7-carboxylate serves as a valuable building block in the synthesis of more complex molecular architectures. The chroman-4-one scaffold, a close relative, is recognized as a privileged structure in heterocyclic chemistry and a key intermediate in organic synthesis and drug design. nih.gov The functional groups of this compound—the secondary amine and the ester—are amenable to a wide range of chemical transformations.

The amino group at the 4-position can be subjected to various reactions, such as N-alkylation, N-acylation, and sulfonylation, to introduce diverse substituents. These modifications can significantly alter the molecule's physical and chemical properties. For instance, the synthesis of various 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones has been achieved through photoredox synthesis, highlighting the reactivity of the chroman core. nih.gov

The carboxylate group at the 7-position offers another site for chemical elaboration. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups through standard coupling reactions. This dual functionality makes this compound a versatile intermediate for creating libraries of compounds with diverse structural features for various screening purposes. The synthesis of related chroman derivatives often involves multi-step sequences where the strategic introduction and modification of substituents on the chroman scaffold are key. organic-chemistry.org

Potential in Medicinal Chemistry Scaffold Development

The chroman scaffold is a recurring motif in a multitude of biologically active compounds, making it a "privileged scaffold" in medicinal chemistry. researchgate.netmdpi.comnih.gov These structures are often templates for developing organic compounds with applications in biology and medicine. mdpi.com The presence of the amino and carboxylate groups on this compound provides handles for medicinal chemists to modulate the molecule's properties for therapeutic applications.

Prodrug Design Principles Exploiting Carboxylate Ester Linkages

The methyl ester group in this compound is a key feature for potential prodrug design. Prodrugs are inactive or less active molecules that are converted into the active drug form in the body. The carboxylate ester linkage can be designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the active carboxylic acid. This strategy is often employed to enhance the oral bioavailability of polar drugs by masking charged functional groups like carboxylic acids, thereby increasing their lipophilicity and ability to cross cell membranes.

The general principles for designing an ideal ester prodrug include ensuring chemical stability, high aqueous solubility, good transcellular absorption, resistance to premature hydrolysis, and rapid conversion to the active drug after absorption. By modifying the alcohol portion of the ester, the rate of hydrolysis and other pharmacokinetic properties can be fine-tuned.

Rational Drug Design and Lead Optimization Strategies

Rational drug design relies on understanding the three-dimensional structure of a biological target to design molecules that can interact with it specifically. nih.gov The chroman scaffold of this compound can be used as a starting point for designing new drugs. nih.gov The amino and carboxylate groups can be modified to optimize interactions with a target protein, improving potency and selectivity. mdpi.com

Lead optimization often involves strategies like bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties to improve the drug's characteristics. drughunter.comcambridgemedchemconsulting.comnih.gov For example, the amino or carboxylate group of a this compound derivative could be replaced with other functional groups to enhance target binding or improve its metabolic stability. drughunter.com Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups necessary for biological activity, can be used to guide the design of new chroman-based compounds. researchgate.netdovepress.comnih.govnih.gov

Table 1: Examples of Biologically Active Chroman Derivatives and their Activities

| Chroman Derivative | Biological Activity | Reference |

| 3-(benzo researchgate.netnih.govdioxol-5-ylmethylene)-7-hydroxychroman-4-one | Antibacterial | nih.gov |

| 3-azolyl-4-chromanone phenyl hydrazones | Antifungal | nih.gov |

| Benzo[f]chromenes | Cytotoxic against HepG-2 and MCF-7 cancer cell lines | mdpi.com |

| 6-((5-Morpholinopentyl)oxy)chroman-4-one | Potential Anti-Alzheimer Agent | nih.gov |

| 6-(2-Morpholinoethoxy)chroman-4-one | Potential Anti-Alzheimer Agent | nih.gov |

This table is for illustrative purposes and shows the potential of the broader class of chroman derivatives.

Applications in Materials Science (e.g., Organic Semiconductor Materials)

The field of organic electronics is continually searching for new materials with tunable electronic properties for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of organic molecules are intrinsically linked to their molecular structure. reformchem.com The chroman scaffold, with its fused ring system, offers a rigid core that can be functionalized to modulate its electronic characteristics.

While specific studies on this compound for materials science are not widely reported, the principles of molecular design for organic semiconductors suggest its potential. The amino group acts as an electron-donating group, which can raise the energy of the highest occupied molecular orbital (HOMO). The carboxylate group, being electron-withdrawing, can lower the energy of the lowest unoccupied molecular orbital (LUMO). By strategically placing such donor and acceptor groups, the HOMO-LUMO gap of the molecule can be tuned, which is a critical parameter for organic semiconductors. nih.gov

Computational screening methods are increasingly used to predict the electronic properties of novel organic materials before their synthesis. chemrxiv.orgrsc.org Such studies on chroman derivatives could reveal their potential for applications in organic electronics. The ability to synthesize a wide range of derivatives from a key intermediate like this compound is also advantageous for systematically studying structure-property relationships in this class of materials. The development of related heterocyclic systems like furan-based derivatives for organic photovoltaics showcases the potential of such scaffolds in materials science. ebi.ac.uk

Future Research Avenues and Methodological Advancements for Aminochroman Systems

The versatility of the aminochroman scaffold, exemplified by this compound, opens up several avenues for future research.

Expansion of Chemical Space: There is a significant opportunity to synthesize and explore a wider range of derivatives starting from this compound. The development of novel synthetic methodologies for the functionalization of the chroman ring system will be crucial. organic-chemistry.org This includes exploring more efficient and selective reactions to introduce a variety of substituents at different positions of the scaffold.

Medicinal Chemistry Exploration: Systematic screening of libraries derived from this compound against a broad range of biological targets could lead to the discovery of new therapeutic agents. Future work should focus on detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of hit compounds. nih.gov The application of modern drug design techniques, such as structure-based design and computational modeling, will be instrumental in this process.

Materials Science Investigation: A systematic investigation into the electronic and photophysical properties of this compound and its derivatives is warranted. This includes both experimental characterization and computational modeling to assess their potential as organic semiconductors or other functional materials. chemrxiv.org Tuning the electronic properties through synthetic modifications could lead to the development of novel materials for electronic and optoelectronic devices.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-aminochroman-7-carboxylate, and how can purity be validated?

- Methodology : Synthesis typically involves multi-step organic reactions, such as cyclization of substituted phenolic esters followed by amination. Key intermediates should be characterized via -NMR and -NMR to confirm structural integrity . Purity validation requires HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) and comparison to reference standards. Mass spectrometry (ESI-MS or HRMS) is critical for molecular ion confirmation .

- Note : Avoid shortcuts in purification; column chromatography with silica gel or reverse-phase HPLC is recommended to isolate high-purity fractions.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : Assign all protons and carbons, paying attention to the chroman ring’s coupling constants and the carboxylate group’s chemical shift ( ppm for carbonyl) .

- IR : Confirm the presence of amine (-NH) and ester (C=O) functional groups via stretching frequencies ( cm for NH, cm for ester) .

- X-ray crystallography : For absolute configuration determination, use SHELXL for refinement and PLATON for structure validation .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodology :

- Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C, 40°C, and 60°C.

- Monitor degradation via HPLC at regular intervals (0, 7, 14 days). Use peak area normalization to quantify stability.

- Identify degradation products using LC-MS/MS and propose degradation pathways (e.g., hydrolysis of the ester group under alkaline conditions) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in the chroman ring) be resolved during structure refinement?

- Methodology :

- Use SHELXL ’s PART and SUMP instructions to model disorder. Apply restraints (e.g., DFIX, SIMU) to maintain reasonable geometry .

- Validate the final model using CIF-check tools in PLATON to ensure ADPs and bond lengths comply with IUCr standards .

- Cross-validate with spectroscopic If crystallographic disorder suggests conformational flexibility, confirm via variable-temperature NMR .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

- Methodology :

- Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective cyclization. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

- If racemization occurs post-synthesis, optimize reaction quenching (e.g., rapid acidification) and storage conditions (low temperature, inert atmosphere).

Q. How to address contradictory biological activity data across cell-based assays (e.g., varying IC values)?

- Methodology :

- Control variables : Standardize cell lines, passage numbers, and assay conditions (e.g., serum concentration, incubation time).

- Validate compound solubility using dynamic light scattering (DLS) to rule out aggregation artifacts .

- Perform dose-response curves in triplicate and apply statistical models (e.g., four-parameter logistic regression) to calculate robust IC values. Report confidence intervals .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

- Methodology :

- Use SwissADME or ADMETLab 2.0 to estimate logP, BBB permeability, and CYP450 interactions. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

- Molecular dynamics (MD) simulations (e.g., GROMACS) can model binding to serum albumin, informing plasma protein binding tendencies .

Data Analysis and Reporting Guidelines

Q. How should researchers handle outliers in spectroscopic or bioassay datasets?

- Methodology :

- Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. Justify exclusion/inclusion in supplementary materials .

- Replicate experiments with fresh samples to confirm if outliers stem from experimental error or biological variability .

Q. What are best practices for reporting crystallographic data in compliance with IUCr standards?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.